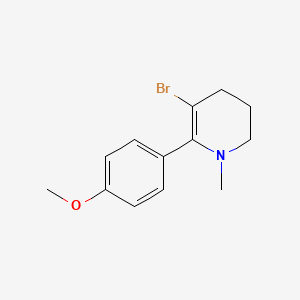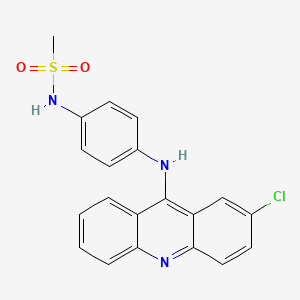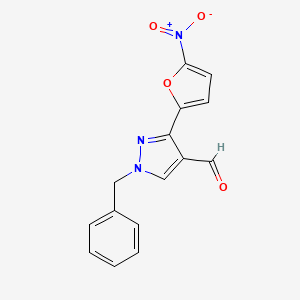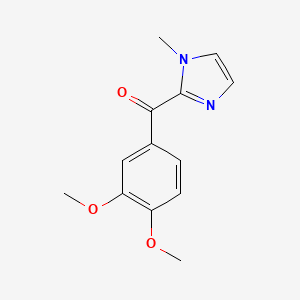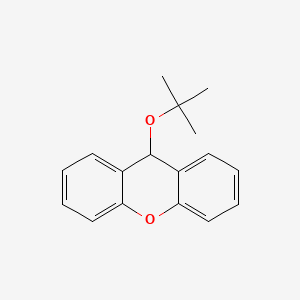
9-tert-butoxy-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-tert-butoxy-9H-xanthene is a derivative of xanthene, an organic compound with a dibenzo-γ-pyrone framework. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 9-tert-butoxy-9H-xanthene can be achieved through several methods. One common approach involves the reaction of xanthene with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the tert-butoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
9-tert-butoxy-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-tert-butoxy-9H-xanthene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Some xanthene derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 9-tert-butoxy-9H-xanthene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate different biological responses, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
9-tert-butoxy-9H-xanthene can be compared with other xanthene derivatives, such as:
9H-xanthen-9-one: The parent compound with a similar structure but without the tert-butoxy group.
9-methoxy-9H-xanthene: A derivative with a methoxy group instead of a tert-butoxy group.
9-ethoxy-9H-xanthene: A derivative with an ethoxy group.
The uniqueness of this compound lies in the presence of the tert-butoxy group, which can impart different chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61307-89-9 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
9-[(2-methylpropan-2-yl)oxy]-9H-xanthene |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
InChI-Schlüssel |
CHBPUBAHUKPZAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
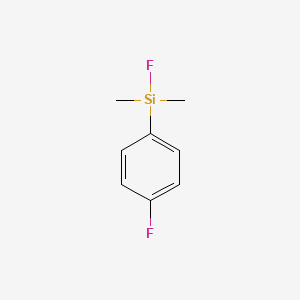
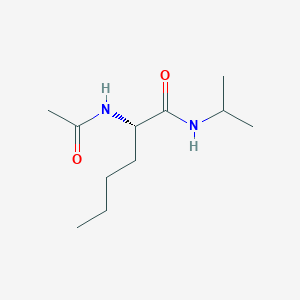
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
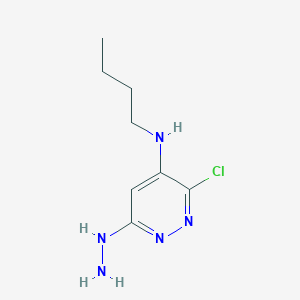
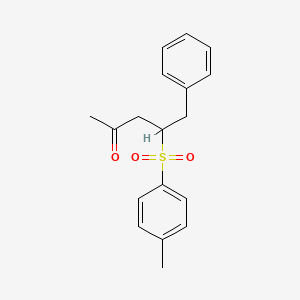
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
